An In-depth Technical Guide to the Physical Properties of 4-Chloro-1-methoxypentane
An In-depth Technical Guide to the Physical Properties of 4-Chloro-1-methoxypentane
Introduction
4-Chloro-1-methoxypentane is a halogenated ether, a class of organic compounds that finds utility in various synthetic applications, including as intermediates in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an ether linkage and an alkyl chloride, allows for a range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and safety protocols. This guide provides a comprehensive overview of the computed and expected physical properties of 4-Chloro-1-methoxypentane, alongside detailed methodologies for their experimental determination.
Chemical Identity and Computed Properties
The fundamental identity of 4-Chloro-1-methoxypentane is established by its molecular structure and derived computed properties. These computational predictions, sourced from the PubChem database, offer a valuable baseline for understanding the molecule's behavior.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-1-methoxypentane | [1] |
| Molecular Formula | C₆H₁₃ClO | [1] |
| Molecular Weight | 136.62 g/mol | [1] |
| CAS Number | 22461-51-4 | [1] |
| Canonical SMILES | CC(CCCOC)Cl | [1] |
| InChI Key | OIUCNEHJSBTZQE-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 136.0654927 Da | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 47.8 | [1] |
Predicted Physical Properties and Scientific Rationale
Boiling Point: The boiling point of a substance is largely determined by the strength of its intermolecular forces.[3][4] For 4-Chloro-1-methoxypentane, these are primarily van der Waals dispersion forces and dipole-dipole interactions. The presence of the electronegative chlorine and oxygen atoms creates a molecular dipole, leading to stronger intermolecular attractions than in a nonpolar alkane of similar molecular weight. The boiling point is therefore expected to be higher than that of heptane (98 °C) and likely in the range of other chlorinated ethers. For comparison, the analogous but smaller compound, 1-chloro-4-methoxybutane, has a boiling point of approximately 138.3 °C.[5] Given the increased chain length and molecular weight of 4-Chloro-1-methoxypentane, its boiling point is anticipated to be slightly higher.
Density: The density of a liquid is a measure of its mass per unit volume.[6][7][8][9] The presence of a relatively heavy chlorine atom in the structure of 4-Chloro-1-methoxypentane suggests that its density will be greater than that of water (approximately 1.0 g/mL at standard conditions). As a reference, 1-chloro-4-methoxybutane has a predicted density of 1.0 g/cm³.[5] It is reasonable to expect a similar density for 4-Chloro-1-methoxypentane.
Refractive Index: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10][11][12] It is a characteristic physical property that is sensitive to temperature, the wavelength of light used for measurement, and the purity of the sample.[13] For organic compounds, the refractive index is influenced by the molecular structure and the polarizability of the constituent atoms.[14][15] The presence of the chlorine atom and the ether oxygen atom in 4-Chloro-1-methoxypentane would contribute to its polarizability, suggesting a refractive index significantly different from that of simple alkanes. By analogy to 1-chloro-4-methoxybutane, which has a predicted refractive index of 1.408, a similar value can be anticipated for 4-Chloro-1-methoxypentane.[5]
Solubility: The principle of "like dissolves like" is a cornerstone for predicting solubility. 4-Chloro-1-methoxypentane possesses both polar (C-Cl and C-O bonds) and nonpolar (the pentyl chain) regions. The ether oxygen can act as a hydrogen bond acceptor, which may impart slight solubility in polar protic solvents like water. However, the relatively long alkyl chain is hydrophobic, which will limit its aqueous solubility. Therefore, 4-Chloro-1-methoxypentane is expected to be sparingly soluble in water but miscible with a wide range of organic solvents such as ethers, alcohols, and halogenated hydrocarbons.[16]
Experimental Determination of Physical Properties
To empirically validate the predicted properties, a series of well-established experimental procedures should be employed. These protocols are designed to be self-validating through repetition and comparison with established standards.
Workflow for Physical Property Determination
Caption: Workflow for the experimental determination of physical properties.
Boiling Point Determination
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[17]
Methodology:
-
A small volume of the purified liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
-
A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected.[18] This constant temperature is the boiling point.
Causality: The thermometer placement is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which by definition is the boiling point at that pressure.
Density Measurement
Density is determined by measuring the mass of a known volume of the liquid.[6][7][8][9] The gravimetric buoyancy method, based on Archimedes' principle, is a precise technique.[19]
Methodology:
-
A pycnometer (a small glass flask of a known volume) is weighed empty.
-
It is then filled with the liquid, and any excess is carefully removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Causality: This method ensures a very precise volume of liquid is weighed, leading to an accurate density determination. Temperature control is crucial as density is temperature-dependent.
Refractive Index Measurement
An Abbe refractometer is commonly used to measure the refractive index of liquids.[10][11][12][15][20]
Methodology:
-
The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the sample are placed on the prism.
-
Light is passed through the sample, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded.
Causality: The instrument measures the critical angle of refraction between the prism and the liquid sample, which is directly related to the refractive index of the liquid.
Solubility Determination
A systematic approach is used to determine the solubility of the compound in various solvents.[21][22]
Methodology:
-
A small, measured amount of 4-Chloro-1-methoxypentane (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 2 mL).
-
The mixture is agitated vigorously.
-
The mixture is observed to see if a homogeneous solution forms.
-
This procedure is repeated with a range of solvents, including water, diethyl ether, ethanol, and dichloromethane, to build a solubility profile.
Causality: This qualitative assessment helps to classify the compound based on its polarity and potential for intermolecular interactions with different solvents.
Safety Considerations
While a specific Safety Data Sheet (SDS) for 4-Chloro-1-methoxypentane was not found, a hazard assessment can be made based on its functional groups. As a halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin. All handling should be in accordance with standard laboratory safety procedures.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 4-Chloro-1-methoxypentane. While experimental data is sparse, a robust profile has been constructed based on computational predictions and analogies to similar chemical structures. The provided experimental methodologies offer a clear pathway for the empirical determination of these crucial physical parameters, underscoring the importance of rigorous experimental validation in chemical research and development.
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